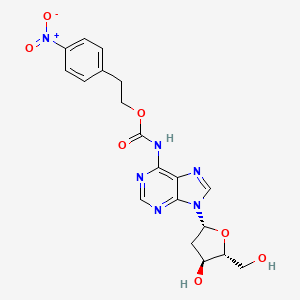
4-Nitrophenethyl (9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, hydroxyl groups, and a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process is optimized for yield and efficiency, often involving continuous flow chemistry and advanced purification methods.
化学反応の分析
Types of Reactions
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
作用機序
The mechanism of action of Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The nitro group and aromatic rings play crucial roles in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but lacking the nitrophenyl ethoxy carbonyl group.
2’-Deoxyadenosine: Another nucleoside derivative with a similar backbone but different functional groups.
Nitrophenyl Derivatives: Compounds containing the nitrophenyl group, which share some chemical properties with Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]-.
Uniqueness
Adenosine, 2’-deoxy-N-[[2-(4-nitrophenyl)ethoxy]carbonyl]- is unique due to its combination of a nucleoside backbone with a nitrophenyl ethoxy carbonyl group.
特性
CAS番号 |
88091-69-4 |
|---|---|
分子式 |
C19H20N6O7 |
分子量 |
444.4 g/mol |
IUPAC名 |
2-(4-nitrophenyl)ethyl N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C19H20N6O7/c26-8-14-13(27)7-15(32-14)24-10-22-16-17(20-9-21-18(16)24)23-19(28)31-6-5-11-1-3-12(4-2-11)25(29)30/h1-4,9-10,13-15,26-27H,5-8H2,(H,20,21,23,28)/t13-,14+,15+/m0/s1 |
InChIキー |
LHTJNTWNVBJZAL-RRFJBIMHSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)OCCC4=CC=C(C=C4)[N+](=O)[O-])CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















